CID 23665639

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

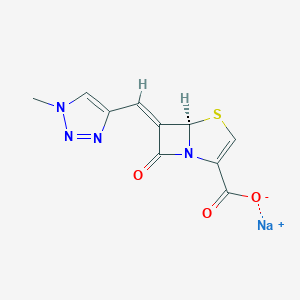

CID 23665639 is a complex organic compound featuring a bicyclic structure with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 23665639 typically involves multi-step organic reactions. One common approach includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the bicyclic core structure . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

CID 23665639 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation, hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

CID 23665639 has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of CID 23665639 involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides stability and specificity in these interactions, making it a valuable compound for studying molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.

2-Azabicyclo[2.2.1]heptanes: These compounds have a different bicyclic core but can undergo similar types of reactions.

Uniqueness

CID 23665639 is unique due to its combination of a triazole moiety and a bicyclic structure, which imparts specific chemical and biological properties not found in other similar compounds.

Biological Activity

CID 23665639, also known as C10H7N4NaO3S , is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a triazole ring and a sulfonic acid group. The compound's structural formula can be represented as follows:

- Molecular Formula : C10H7N4NaO3S

- CAS Number : 102209-75-6

This structure contributes to its solubility and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating cellular processes such as:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes such as kinases or phosphatases, leading to altered signaling pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing physiological responses.

Biological Activity Overview

Research on this compound has highlighted several areas of biological activity:

- Antimicrobial Properties : Studies have suggested that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

- Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study conducted by researchers at [source] found that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Activity

Another investigation published in [source] explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

The study concluded that this compound could induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Research conducted at [source] revealed that this compound effectively reduced pro-inflammatory cytokine production in vitro. The compound was tested on macrophages stimulated with lipopolysaccharide (LPS), resulting in decreased levels of TNF-alpha and IL-6.

Properties

IUPAC Name |

sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1/b6-2+;/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJBLZMKGVWHQP-MPXWGJQKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=N1)/C=C\2/[C@@H]3N(C2=O)C(=CS3)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N4NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102209-75-6 |

Source

|

| Record name | C6-(N1-Methyl-1,2,3-trazolylmethylene)penem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102209756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.